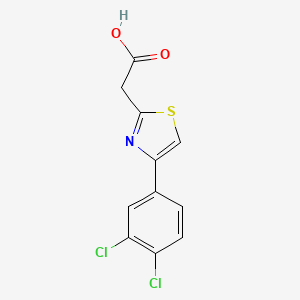
2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid
Descripción general
Descripción
“2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid” is a chemical compound with the molecular formula C11H7Cl2NO2S . It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Aplicaciones Científicas De Investigación
Interaction with Human CCK(1) Receptor
1-[2-(4-(2-Chlorophenyl)thiazol-2-yl) aminocarbonyl indoyl] acetic acid (SR 27897) is an effective CCK(1) receptor antagonist. Research on this compound helps understand its interaction with the human cholecystokinin (CCK) CCK(1) receptor, providing insights into its contrasting pharmacological characteristics with agonists (Gouldson et al., 2000).
Crystal Structure and Spectroscopic Characterization
The compound {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid has been characterized by elemental analyses, FT-IR, 1H NMR spectroscopy, and X-ray diffraction. This characterization contributes to understanding its molecular structure and potential applications in various fields (Aydin et al., 2010).
Electrophilic Aromatic Reactivities and Pyrolysis Studies
Studies on the gas-phase elimination of acetic acid from 1-arylethyl acetates, including thiazol-2-yl, provide valuable data on the polarisability of thiazole and the effect of hydrogen bonding on the reactivity of N-containing heterocycles (August et al., 1986).
Photo-degradation in Thiazole-containing Compounds
Research on the photo-degradation behavior of thiazole-containing compounds, including {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, contributes to understanding their stability and reactivity under light exposure. This is important for pharmaceutical development and material science applications (Wu et al., 2007).
Antituberculosis Activity
The derivatives of N2-cycloalkylidene-(6-phenyl/4-chlorophenylimidazo [2,1-b] thiazol- 3-yl) acetic acid hydrazides have been synthesized and evaluated for antituberculosis activity, highlighting the potential of thiazole derivatives in medicinal chemistry (Ulusoy, 2002).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been reported to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities .
Direcciones Futuras
Thiazoles are important heterocyclics exhibiting boundaryless biological activities . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . This suggests that “2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid” and its derivatives could be potential targets for future research in medicinal chemistry.
Análisis Bioquímico
Biochemical Properties
2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can bind to proteins involved in cell signaling, altering their function and leading to changes in cellular responses . The interactions between this compound and these biomolecules are primarily through non-covalent bonds, such as hydrogen bonds and hydrophobic interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Additionally, it can alter the expression of genes involved in cell proliferation, thereby inhibiting the growth of cancer cells . In normal cells, this compound can modulate metabolic pathways, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory mediators, thereby alleviating inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, this compound can degrade, leading to a reduction in its biological activity . Long-term studies have also indicated that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and anticancer activities without significant adverse effects . At higher doses, it can cause toxicity, leading to adverse effects such as liver and kidney damage . Threshold effects have been observed, where the beneficial effects of this compound are only seen within a specific dosage range . Beyond this range, the compound can become toxic and harmful to the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities compared to the parent compound . The metabolic pathways of this compound involve oxidation, reduction, and conjugation reactions . These reactions are catalyzed by enzymes such as cytochrome P450s, which play a crucial role in the metabolism of xenobiotics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active and passive transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . The targeting of this compound to these compartments is mediated by specific targeting signals and post-translational modifications . For instance, the presence of certain amino acid sequences can direct the compound to the mitochondria, where it can exert its effects on mitochondrial function and energy production .
Propiedades
IUPAC Name |
2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2S/c12-7-2-1-6(3-8(7)13)9-5-17-10(14-9)4-11(15)16/h1-3,5H,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYDHONIIMDNCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)CC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398606 | |
| Record name | [4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898390-41-5 | |
| Record name | [4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



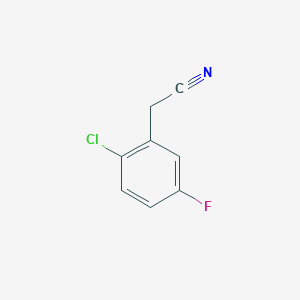


![1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1364825.png)
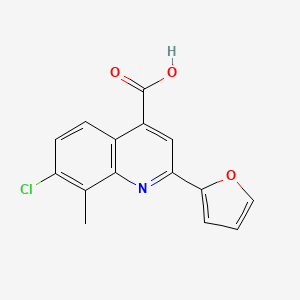
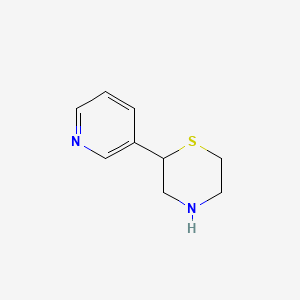

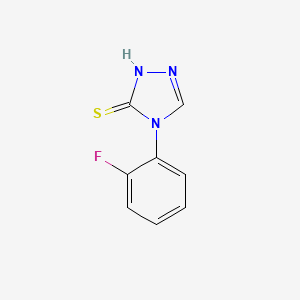
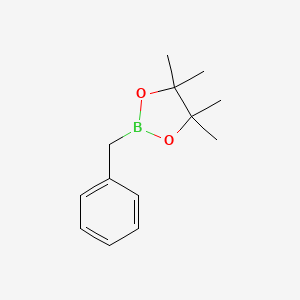
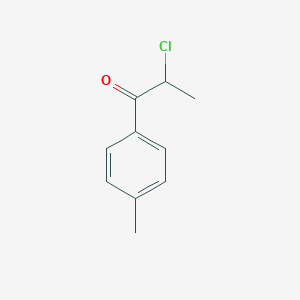
![4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1364839.png)

![4-[3-(3-Chlorophenyl)acryloyl]phenyl octanoate](/img/structure/B1364844.png)
![2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B1364845.png)